molecular formula C27H26BrN3O3 B15135978 Beclin1-Bcl-2 interaction inhibitor 1

Beclin1-Bcl-2 interaction inhibitor 1

Cat. No.: B15135978
M. Wt: 520.4 g/mol
InChI Key: CFSCBGUTIWEQBY-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beclin1-Bcl-2 interaction inhibitor 1 is a compound that disrupts the interaction between Beclin 1 and Bcl-2 proteins. This interaction is crucial in the regulation of autophagy, a cellular degradation process that maintains cellular homeostasis by removing damaged organelles and proteins. By inhibiting this interaction, this compound can modulate autophagy, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beclin1-Bcl-2 interaction inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Beclin1-Bcl-2 interaction inhibitor 1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation and yield .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield new compounds with different functional groups .

Scientific Research Applications

Beclin1-Bcl-2 interaction inhibitor 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of autophagy and the role of Beclin 1 and Bcl-2 in cellular processes.

    Biology: Helps in understanding the regulation of autophagy and its implications in various biological processes such as cell survival, differentiation, and response to stress.

    Medicine: Potential therapeutic applications in treating diseases associated with dysregulated autophagy, such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: Used in the development of new drugs and therapeutic agents targeting autophagy-related pathways

Mechanism of Action

Beclin1-Bcl-2 interaction inhibitor 1 exerts its effects by binding to the hydrophobic groove of Bcl-2, preventing its interaction with Beclin 1. This disruption allows Beclin 1 to assemble the pre-autophagosomal structure, leading to the activation of autophagy. The molecular targets involved include the BH3 domain of Beclin 1 and the hydrophobic groove of Bcl-2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beclin1-Bcl-2 interaction inhibitor 1 is unique in its ability to specifically disrupt the Beclin 1-Bcl-2 interaction, thereby modulating autophagy without inducing apoptosis. This selective inhibition makes it a valuable tool for studying autophagy and developing targeted therapies .

Properties

Molecular Formula

C27H26BrN3O3

Molecular Weight

520.4 g/mol

IUPAC Name

propan-2-yl N-[4-[(5S)-1-(4-bromobenzoyl)-5-methyl-5-phenyl-4H-pyrazol-3-yl]phenyl]carbamate

InChI

InChI=1S/C27H26BrN3O3/c1-18(2)34-26(33)29-23-15-11-19(12-16-23)24-17-27(3,21-7-5-4-6-8-21)31(30-24)25(32)20-9-13-22(28)14-10-20/h4-16,18H,17H2,1-3H3,(H,29,33)/t27-/m0/s1

InChI Key

CFSCBGUTIWEQBY-MHZLTWQESA-N

Isomeric SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN([C@](C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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